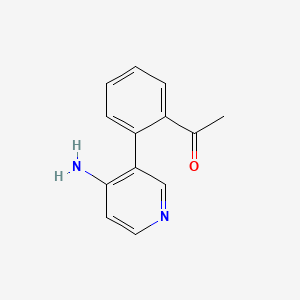

1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone

描述

1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone is an organic compound that features a pyridine ring substituted with an amino group and a phenyl ring attached to an ethanone moiety

准备方法

The synthesis of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone can be achieved through a multi-step process involving the following key steps:

Amination Reaction: The starting material, 4-aminopyridine, undergoes an amination reaction with a halogenated phenyl ethanone derivative. This step typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Alkylation Reaction: The intermediate product from the amination reaction is then subjected to an alkylation reaction to introduce the ethanone group. This step may involve the use of an alkyl halide and a suitable catalyst.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

化学反应分析

1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ethanone group to an alcohol.

Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reagents and conditions used.

科学研究应用

1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone has several scientific research applications:

Medicinal Chemistry: This compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.

Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be utilized in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

作用机制

The mechanism of action of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The amino group on the pyridine ring can form hydrogen bonds with target molecules, while the phenyl and ethanone moieties can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone can be compared with similar compounds such as:

1-(3-Aminopyridin-4-yl)ethanone: This compound has a similar structure but differs in the position of the amino group on the pyridine ring. This difference can affect its reactivity and biological activity.

1-(2-(4-Methylpyridin-3-yl)phenyl)ethanone: The presence of a methyl group instead of an amino group can significantly alter the compound’s properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Name: this compound

- Molecular Formula: C13H12N2O

- Molecular Weight: 216.25 g/mol

The presence of the aminopyridine moiety suggests potential interactions with various biological targets, particularly in neurological contexts.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group on the pyridine ring can form hydrogen bonds, while the phenyl and ethanone groups may engage in hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to various pharmacological effects.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Mechanisms

A study investigating neuroprotective agents found that compounds with similar structures to this compound upregulated anti-apoptotic proteins like Bcl-2 and induced autophagy through pathways involving Beclin 1 . This highlights a potential mechanism through which the compound may exert neuroprotective effects.

Case Study: Antiproliferative Activity

In a comparative study, aminopyridine derivatives were evaluated for their ability to induce apoptosis in MCF-7 breast cancer cells. The results indicated that these compounds could effectively reduce cell viability by activating caspase pathways, suggesting a promising avenue for cancer therapy development .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation using ethanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the ketone group. The 4-aminopyridin-3-yl moiety can be introduced through nucleophilic aromatic substitution or cross-coupling reactions. Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (e.g., dichloromethane or toluene), and catalyst loading. Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. Key signals include the acetyl carbonyl (~2.5 ppm for CH₃, ~200 ppm for C=O) and aromatic protons (6.5–8.5 ppm) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the phenyl-pyridine system. Anisotropic displacement parameters validate conformational stability .

Q. How can researchers validate the purity of this compound using analytical methods like HPLC or GC-MS?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm quantifies purity. GC-MS (electron ionization, 70 eV) confirms molecular ion peaks (e.g., m/z 240 [M⁺]) and fragments. Calibration against a certified reference standard ensures accuracy .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of the 4-aminopyridin-3-yl group in the synthesis of this compound?

- Methodological Answer : Regioselectivity is controlled using directing groups (e.g., nitro or boronic esters) or transition-metal catalysts (Pd/Cu). Computational modeling (DFT) predicts reactive sites on the phenyl ring, while in-situ IR monitors intermediate formation .

Q. How can contradictory data between X-ray crystallography and NMR spectroscopy regarding molecular conformation be resolved?

- Methodological Answer : Dynamic effects (e.g., ring puckering in solution) may explain discrepancies. Molecular dynamics simulations reconcile solid-state (X-ray) and solution (NMR) structures. Variable-temperature NMR experiments detect conformational flexibility .

Q. What methodologies are recommended for developing novel analytical techniques to quantify this compound in complex mixtures?

- Methodological Answer : Hyphenated techniques like LC-MS/MS with multiple reaction monitoring (MRM) enhance specificity. Method validation follows ICH guidelines, including limits of detection (LOD < 0.1 ng/mL) and matrix effect assessments .

Q. Based on structural features, what in vitro assays are suitable for hypothesizing the biological activity of this compound?

- Methodological Answer : The 4-aminopyridine group suggests kinase inhibition potential. Enzymatic assays (e.g., EGFR or JAK2 kinases) measure IC₅₀ values. Molecular docking (AutoDock Vina) predicts binding affinities to ATP-binding pockets .

Q. How can unexpected results in biological activity assays (e.g., low potency despite structural similarity to known inhibitors) be systematically investigated?

- Methodological Answer : Structure-activity relationship (SAR) studies modify substituents (e.g., replacing acetyl with sulfonyl groups). Metabolite profiling (LC-HRMS) identifies degradation products. Orthogonal assays (e.g., SPR for binding kinetics) validate target engagement .

Q. What experimental approaches are used to study the reaction kinetics and mechanisms of derivatization reactions involving this compound?

- Methodological Answer : Stopped-flow UV-Vis spectroscopy tracks intermediate formation rates. Isotopic labeling (e.g., ¹⁸O in the ketone group) traces mechanistic pathways. Quantum mechanical calculations (Gaussian) model transition states .

Q. What are the critical considerations for designing multi-step synthetic pathways to novel derivatives of this compound?

属性

IUPAC Name |

1-[2-(4-aminopyridin-3-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-9(16)10-4-2-3-5-11(10)12-8-15-7-6-13(12)14/h2-8H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDMXSXPBBOSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C2=C(C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728044 | |

| Record name | 1-[2-(4-Aminopyridin-3-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258610-21-7 | |

| Record name | 1-[2-(4-Aminopyridin-3-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。